molecular formula C12H11NO3 B1351244 Ethyl 5-phenyl-1,3-oxazole-4-carboxylate CAS No. 32998-97-3

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B1351244
CAS RN: 32998-97-3
M. Wt: 217.22 g/mol
InChI Key: LFBYYERWTHYROG-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate and similar compounds has been reported in the literature . The yield was reported to be 78.80%, and the product was described as a yellow powder .


Molecular Structure Analysis

The molecular formula of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is C12H11NO3. Its molecular weight is 217.22 . The InChI code is 1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate is a solid at room temperature. It has a density of 1.2±0.1 g/cm3. Its boiling point is 364.2±30.0 °C at 760 mmHg. The vapor pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.0±3.0 kJ/mol. The flash point is 174.1±24.6 °C .

Scientific Research Applications

  • Pharmaceutical Applications

    • Oxazole derivatives have a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .
    • They have been reported as having antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
    • For example, Razavi et al. carried out the synthesis of few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors .
  • Antiviral Applications

    • A study evaluated the antiviral activities of 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against the human cytomegalovirus (HCMV) in vitro .
    • Bioassays showed that seven compounds exhibited considerably higher antiviral activity against a normal laboratory HCMV strain .
    • One of them showed very high potency towards the resistant isolate compared to standard drugs .
  • Organic Intermediate Applications

    • Ethyl oxazole-5-carboxylate is used as a pharmaceutical and organic intermediate .
    • It is also used in organic light-emitting diode .
  • Amyloid Fibril Inhibitors

    • Razavi et al. carried out the synthesis of a few oxazole derivatives and assessed them as transthyretin (TTR) amyloid fibril inhibitors .
    • Compounds such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylate were found to possess the maximum activity .
  • Biochemical Reagent

    • Ethyl oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Organic Light-Emitting Diode

    • Ethyl oxazole-5-carboxylate is used in organic light-emitting diode .
  • Antimicrobial Applications

    • Oxazole derivatives have been reported to have antimicrobial activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
  • Anticancer Applications

    • Oxazole derivatives have been reported to have anticancer activities .
    • For example, some oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors .
    • Compounds such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess the maximum activity .
  • Antitubercular Applications

    • Oxazole derivatives have been reported to have antitubercular activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
  • Anti-Inflammatory Applications

    • Oxazole derivatives have been reported to have anti-inflammatory activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
  • Antidiabetic Applications

    • Oxazole derivatives have been reported to have antidiabetic activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
  • Antiobesity Applications

    • Oxazole derivatives have been reported to have antiobesity activities .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

properties

IUPAC Name

ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBYYERWTHYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383867
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

CAS RN

32998-97-3
Record name ethyl 5-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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